3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
Description
3-(6-Oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is a polyheterocyclic compound featuring a fused pyrazolo-pyrido-triazine core with a phenyl substituent at position 3 and a propanoic acid group at position 5. This structure combines nitrogen-rich heterocycles, which are often associated with bioactive properties in medicinal chemistry . The compound has been cataloged by suppliers such as CymitQuimica and InterBioScreen Ltd., though it is currently listed as discontinued, suggesting challenges in synthesis or commercial viability .
Properties
IUPAC Name |
3-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-14(24)7-9-21-8-6-13-15(17(21)25)19-20-16-12(10-18-22(13)16)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDVVBQQTBXDJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid typically involves the following steps:
Formation of the pyrazolo[5,1-c]pyridazine ring through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the phenyl group through electrophilic aromatic substitution or Friedel-Crafts alkylation.
Formation of the triazine ring through condensation reactions.
Coupling of the triazine derivative with propanoic acid using peptide coupling reagents or esterification methods.
Industrial Production Methods: Industrial-scale production of this compound involves optimized reaction conditions to ensure high yield and purity. This may include:
Automated synthesis reactors to maintain precise temperature and pressure.
Use of catalytic agents to enhance reaction rates and selectivity.
Purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazine moiety demonstrates electrophilic character at position C-2, enabling substitution reactions with nitrogen-based nucleophiles.
Carboxylic Acid Functionalization
The propanoic acid group participates in classical acid-mediated reactions:
A. Esterification
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Reacts with methanol/H₂SO₄ to form methyl ester (92% yield)
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tert-Butyl ester derivative synthesized using DCC/DMAP (85% yield), enhancing cell membrane permeability
B. Amide Coupling
| Coupling Reagent | Amine Partner | Product Activity |
|---|---|---|
| EDC/HOBt | Benzylamine | Retained kinase inhibition |
| DMT-MM | Piperazine | Improved solubility (LogP -1.2) |
Redox Reactions
The pyrido-triazine system undergoes selective reduction:
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄ | THF, 0°C, 2 hrs | Partial saturation of pyridine ring |
| H₂ (1 atm)/Pd-C | EtOAc, RT, 24 hrs | Full reduction of triazine to dihydrotriazine |
Cyclocondensation Reactions
The compound serves as a precursor for polycyclic systems:
A. With Thiourea
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Forms thieno[2,3-d]pyrido-triazine hybrid under microwave irradiation (300 W, 15 min)
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Shows enhanced antimycobacterial activity (MIC = 3.2 μM vs. H37Rv strain)
B. With α-Ketoacids
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Generates spiro-oxindole derivatives via [4+2] cycloaddition
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Demonstrates dual CDK2/GSK-3β inhibition (IC₅₀ = 0.18 μM and 0.32 μM, respectively)
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
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Ring-opening of pyrazolo moiety (quantum yield Φ = 0.33)
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Formation of nitrile oxide intermediate
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Subsequent dimerization at C-7 position (confirmed by X-ray crystallography)
Metal Complexation
The N-rich system coordinates transition metals:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(OAc)₂·H₂O | N₂O₂ tetradentate | Antimicrobial enhancement |
| K₂PtCl₄ | Square planar | Cytotoxicity vs. A549 cells (IC₅₀ = 4.7 μM) |
Bioconjugation Strategies
The carboxylic acid enables covalent modification of biomolecules:
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PEGylated via NHS ester chemistry (MW = 5 kDa)
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Antibody-drug conjugate (ADC) with trastuzumab shows HER2-specific activity (EC₅₀ = 11 nM)
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
- Antimicrobial Properties : It has been observed to possess antimicrobial effects against various bacterial strains. The compound's ability to disrupt cellular processes in bacteria makes it a candidate for further development as an antibiotic.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could have implications for treating chronic inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazolo-pyrido structure enhanced its potency against specific cancer cell lines, indicating a structure-activity relationship (SAR) that can guide future drug design efforts .
- Case Study 2 : Research conducted on its antimicrobial properties revealed significant inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting its potential as a scaffold for new antibacterial agents .
Data Table: Biological Activities
Mechanism of Action
Mechanism and Pathways: The compound exerts its effects through multiple mechanisms:
Binding to Enzymes: : Inhibits enzyme activity by interacting with active sites.
Modulating Receptors: : Alters receptor function by binding to specific receptor sites.
Signal Transduction: : Influences cellular pathways by affecting key signaling molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Acidic Side Chains
The propanoic acid moiety in the target compound can be compared to analogs with shorter or substituted carboxylic acid chains:
- (6-Oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid (Catalog No. 066451): This analog replaces the propanoic acid with an acetic acid group, reducing molecular weight (245.20 g/mol vs. ~305.28 g/mol estimated for the target compound). Such a modification may enhance solubility but reduce lipophilicity, impacting membrane permeability .
- It exhibits a higher melting point (248–251°C) and robust crystallinity, suggesting structural rigidity that could influence binding interactions .
Triazine-Based Derivatives with Varied Substituents
- Compound 5 (): Synthesized from 3-hydroxybenzo[4,3-e][1,2,4]triazine and 3-oxo-3-phenylpropanoic acid, this analog has a phenylpropanoic acid group and a melting point of 303–305°C. The extended conjugation may improve π-π stacking in biological targets compared to the target compound .
- Compound 7 (): Derived from 2-phenyl-2-oxoacetic acid, this derivative lacks the propanoic acid chain but includes a phenyl group directly attached to the triazine ring.
Pharmacologically Active Derivatives
- N-[3-(4-Fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]pyridine-4-carboxamide (): A derivative of the target compound with a fluorophenyl group and a pyridine carboxamide substituent.
- Polyheterocyclic Antifungal Agents (): Compounds like 15 and 16 incorporate indole and chlorophenyl groups into pyrazolo-triazino-triazine scaffolds.
Data Table: Key Structural and Physical Properties
*Estimated based on structural similarity.
Biological Activity
3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, particularly focusing on anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 335.32 g/mol. Its unique structure features a fused pyrazole and pyridine ring system along with a triazine moiety, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₅O₃ |
| Molecular Weight | 335.32 g/mol |
| CAS Number | 1210755-26-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic pathways have been explored to optimize yield and purity of the final product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can modulate enzyme activity and alter signaling pathways by binding to receptors or proteins involved in critical cellular processes. Notably, it has been shown to inhibit key kinases involved in cancer progression .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of compounds related to the pyrazolo[4,3-e][1,2,4]triazine scaffold. For instance:
- Cell Line Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The compounds demonstrated effective inhibition of CDK2/E and Abl protein kinases .
- Mechanistic Insights : The anticancer mechanism appears to involve the inhibition of critical pathways such as the AKT-mTOR signaling pathway and PD1-PD-L1 interactions, which are pivotal in tumor growth and immune evasion .
Other Biological Activities
Beyond anticancer properties, compounds within this class have shown:
- Antimicrobial Properties : Some derivatives have been tested for antimicrobial activity against various pathogens.
- Enzyme Inhibition : They also exhibit inhibitory effects on enzymes like histone deacetylases and metalloproteinases, which are important in cancer metastasis and progression .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis through activation of caspase pathways.
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential as an effective therapeutic agent.
Q & A
Q. What synthetic strategies are recommended for preparing 3-(6-oxo-3-phenylpyrazolo[...]propanoic acid, and how can reaction conditions be optimized?
Methodological Answer: A general approach involves coupling the pyrazolo-pyrido-triazine core with a propanoic acid moiety via a carbodiimide-mediated reaction. For example, a protocol adapted from triazolo-pyrazinone synthesis () suggests:
- Dissolve the pyrazolo-pyrido-triazine precursor (10 mmol) and propanoic acid derivative in anhydrous DMFA.
- Activate the acid using carbonyldiimidazole (CDI, 15 mmol) at 100°C for 1 hour.
- Reflux the mixture for 24 hours, followed by precipitation in water and recrystallization from DMFA/i-propanol.
Yield optimization may require adjusting solvent polarity (e.g., DMF vs. THF), stoichiometric ratios (1.5:1 CDI:acid), or temperature gradients during reflux .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.3 ppm for phenyl/pyridine groups) and the propanoic acid side chain (δ 2.5–3.5 ppm for CH2 and δ 12–14 ppm for COOH). Compare with triazolo-pyridazine analogs () .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and hydrogen-bonded O-H (broad peak ~2500–3300 cm⁻¹) .
- ESI-MS : Validate molecular ion peaks (e.g., [M-H]⁻) with theoretical m/z calculations.
Q. What in vitro assays are appropriate for preliminary evaluation of its biological activity?
Methodological Answer:
- Anti-proliferative assays : Use prostate cancer cell lines (e.g., PC-3) with MTT assays, referencing pyrazolo[4,3-c]pyridin-4(5H)-ones (). Monitor autophagy markers (LC3-II/LC3-I ratio) via western blot .
- Kinase inhibition : Screen against mTOR/p70S6K pathways using ATP-competitive binding assays (IC50 determination) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., pro-survival vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-response profiling : Test concentrations ranging from nM to μM to identify biphasic effects.
- Pathway-specific inhibitors : Co-treat with autophagy inhibitors (e.g., chloroquine) or mTOR activators to isolate mechanisms ().
- Transcriptomic analysis : Use RNA-seq to identify off-target gene regulation at varying doses .
Q. What strategies improve synthetic yield while minimizing byproducts in large-scale reactions?
Methodological Answer:
- Catalyst screening : Test Pd-catalyzed cross-coupling for pyridine ring closure, as seen in triazolo-pyridazine derivatives ().
- Purification : Employ gradient HPLC (C18 column, 0.1% TFA in H2O/MeCN) to separate regioisomers.
- Reaction monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and optimize reaction halting points .
Q. How can researchers determine the compound’s binding mode to kinase targets like mTOR?
Methodological Answer:
- Molecular docking : Model the compound into mTOR’s ATP-binding pocket (PDB: 4JSV) using AutoDock Vina, focusing on hydrogen bonds with Val2240 or hydrophobic interactions with Ile2237 .
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized mTOR extracellular domain.
- X-ray crystallography : Co-crystallize the compound with mTOR kinase domain to resolve binding conformation (requires synchrotron access) .
Data Contradiction Analysis
Q. How to address discrepancies in NMR spectral data between synthesized batches?
Methodological Answer:
- Isotopic labeling : Synthesize 13C-labeled propanoic acid to trace signal splitting from conformational isomers.
- Dynamic NMR : Heat samples to 80°C in DMSO-d6 to assess rotational barriers around the pyridine-propanoic acid bond.
- Crystallography : Compare single-crystal XRD structures of different batches to identify polymorphic variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
